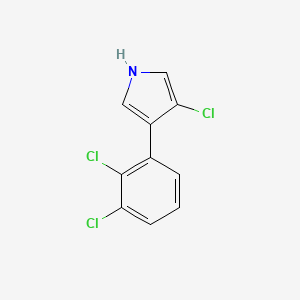










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=2[Cl:20])=[C:4](C(O)=O)[NH:5][C:6]=1C(O)=O.N1C2C(=CC=CC=2)C=CC=1.Cl>C(OCC)(=O)C>[Cl:1][C:2]1[C:3]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=2[Cl:20])=[CH:4][NH:5][CH:6]=1
|


|
Name
|
4-chloro-3-(2,3-dichlorophenyl)pyrol-2,5-dicarboxylic acid
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(NC1C(=O)O)C(=O)O)C1=C(C(=CC=C1)Cl)Cl
|
|
Name
|
cupric
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 140°-150° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
To the resulting reaction mixture
|
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with successive, water, aqueous sodium carbonate and water
|
|
Type
|
CUSTOM
|
|
Details
|
After dehydration, the ethyl acetate layer was evaporated to dryness under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CNC1)C1=C(C(=CC=C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |